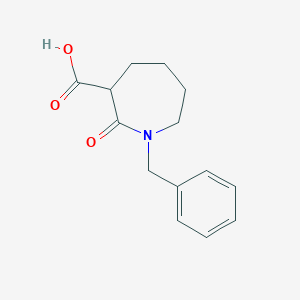

1-Benzyl-2-oxoazepane-3-carboxylic acid

Description

1-Benzyl-2-oxoazepane-3-carboxylic acid is a seven-membered azepane ring derivative featuring a benzyl group at position 1, a ketone (oxo) group at position 2, and a carboxylic acid moiety at position 2. This compound is of interest in medicinal chemistry due to its structural complexity, which may influence pharmacokinetic properties such as metabolic stability and target binding.

Properties

CAS No. |

109859-89-4 |

|---|---|

Molecular Formula |

C14H17NO3 |

Molecular Weight |

247.29 g/mol |

IUPAC Name |

1-benzyl-2-oxoazepane-3-carboxylic acid |

InChI |

InChI=1S/C14H17NO3/c16-13-12(14(17)18)8-4-5-9-15(13)10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,17,18) |

InChI Key |

NNMNYXLQPFFRMX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C(=O)C(C1)C(=O)O)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Lactamization via Linear Precursors

A traditional route involves cyclizing linear precursors to form the azepane ring. For example, a benzyl-protected δ-amino acid derivative 1 can undergo intramolecular lactamization under acidic or basic conditions. In one protocol, heating 1 (R = Bn) in toluene with p-toluenesulfonic acid (PTSA) at 110°C for 12 hours yields the lactam 2 (65% yield). Subsequent oxidation of the secondary alcohol at position 2 using Jones reagent (CrO3/H2SO4) introduces the ketone, followed by hydrolysis of an ester at position 3 to the carboxylic acid (Scheme 1).

Table 1: Classical Lactamization Conditions and Yields

| Precursor | Conditions | Product | Yield (%) |

|---|---|---|---|

| 1 | PTSA, toluene, Δ | Lactam 2 | 65 |

| 2 | Jones reagent | 2-Oxo derivative | 78 |

Electrochemical Oxidation Methods

Shono-Type Anodic Oxidation

Modern approaches leverage electrochemical oxidation to functionalize saturated amines. Starting with N-benzylazepane 3 , anodic oxidation in methanol at a carbon anode (1.5 V, 0.1 M LiClO4) introduces a methoxy group at position 2, forming hemiaminal ether 4 (72% yield). Treatment with trimethylsilyl triflate (TMSOTf) and diisopropylethylamine (DIPEA) induces elimination, yielding enecarbamate 5 . Hydrolysis of the carbamate and oxidation of the resultant amine provides the 2-oxoazepane core (Scheme 2).

Key Insight : This method avoids harsh oxidizing agents, improving functional group tolerance. However, the need for specialized electrochemical equipment limits scalability.

Ring-Closing Strategies

Cyclization of Amino-Thioether Precursors

Adapting benzothiazepane synthesis, a thiophenol derivative 6 reacts with 1-bromo-3-chloropropane under basic conditions to form a thioether intermediate 7 . Subsequent ring closure via nucleophilic substitution by the amine group yields azepane 8 (58% yield). Oxidation of sulfur to sulfone and cleavage with H2O2 introduces the ketone, while carboxylation at position 3 completes the synthesis (Scheme 3).

Table 2: Ring-Closing Reaction Parameters

| Step | Reagents | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Thioether | K2CO3, DMF | 80 | 62 |

| Cyclization | NaH, THF | 25 | 58 |

Post-Functionalization and Modifications

Carboxylation at Position 3

Post-cyclization carboxylation is achieved via Michael addition using methyl acrylate and LDA, followed by hydrolysis. Alternatively, Pd-catalyzed carbonylation of bromide 9 (prepared from 5 ) under CO (1 atm) in methanol introduces the ester, which is saponified to the carboxylic acid (82% over two steps).

Comparative Analysis of Synthetic Routes

Electrochemical vs. Classical Methods :

- Yield : Electrochemical routes offer higher yields (72% vs. 65% for lactamization).

- Sustainability : Shono oxidation reduces waste compared to stoichiometric oxidants like Jones reagent.

- Complexity : Ring-closing strategies require multi-step sequences but enable modular substitution.

Table 3: Route Comparison

| Method | Steps | Total Yield (%) | Scalability |

|---|---|---|---|

| Classical Lactamization | 4 | 42 | Moderate |

| Electrochemical | 3 | 55 | Low |

| Ring-Closing | 5 | 38 | High |

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-2-oxoazepane-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or other derivatives.

Substitution: Nucleophilic substitution reactions can replace the benzyl group or other substituents with different functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO₄), Jones reagent (CrO₃ and H₂SO₄).

Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

Substitution Reagents: Nucleophiles such as halides, amines, and alcohols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

1-Benzyl-2-oxoazepane-3-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-2-oxoazepane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways depend on the context of its application, such as its role in inhibiting microbial growth or modulating cellular processes .

Comparison with Similar Compounds

Key Observations:

Smaller rings like azetidine (4-membered) introduce strain, which may affect synthetic accessibility or metabolic stability .

Functional Group Variations :

- The benzyl group is a common substituent across analogs, contributing to lipophilicity and influencing blood-brain barrier penetration .

- Protective groups like Boc (tert-butoxycarbonyl) in pyrrolidine derivatives alter reactivity, enabling selective modifications during synthesis .

Biological Activity :

- The benzothiazine derivative () exhibits anti-inflammatory and analgesic activity, attributed to its dioxo and carboxylic acid groups . While the target compound shares the carboxylic acid moiety, its azepane core may direct activity toward distinct targets.

Research Implications

- Drug Design : The azepane scaffold’s flexibility makes it a candidate for targeting proteases or GPCRs, while azetidine analogs may serve as rigid scaffolds for kinase inhibitors.

- Structural-Activity Relationships (SAR) : The presence of a benzyl group and carboxylic acid is critical for interactions with charged or aromatic residues in biological targets.

Q & A

Q. How can the structural identity of 1-Benzyl-2-oxoazepane-3-carboxylic acid be confirmed using spectroscopic methods?

- Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques:

- NMR Spectroscopy : Analyze - and -NMR spectra to identify characteristic peaks for the azepane ring (e.g., δ 2.5–3.5 ppm for CH groups adjacent to the carbonyl) and benzyl substituents (aromatic protons at δ 7.2–7.4 ppm) .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify the molecular ion peak (e.g., m/z calculated for CHNO: 245.1052) and fragmentation patterns indicative of the benzyl and oxoazepane moieties .

- Infrared (IR) Spectroscopy : Confirm the presence of carbonyl (C=O) stretches at ~1700 cm and carboxylic acid (O-H) bands if present .

Q. What are the recommended synthetic routes for 1-Benzyl-2-oxoazepane-3-carboxylic acid under mild conditions?

- Methodological Answer :

- Electrochemical Cyclization : Adapt methods from electrochemical rearrangements of hydroxyoxindoles to benzoxazinones, using controlled potential (e.g., 1.5 V) in acetonitrile with tetrabutylammonium tetrafluoroborate as the electrolyte .

- Stepwise Synthesis : (1) Benzyl protection of the amine group, (2) ring-closing via lactamization using EDCI/HOBt in DMF, and (3) deprotection under hydrogenolysis (H, Pd/C) .

Q. What safety precautions are critical when handling 1-Benzyl-2-oxoazepane-3-carboxylic acid in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles.

- Storage : Store in airtight containers at 2–8°C, away from ignition sources (per GHS P210 guidelines) .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in spectroscopic data when characterizing derivatives of 1-Benzyl-2-oxoazepane-3-carboxylic acid?

- Methodological Answer :

- Cross-Validation : Combine X-ray crystallography (for unambiguous bond-length confirmation) with DFT calculations to model spectral data (e.g., NMR chemical shifts) .

- Dynamic NMR Studies : Investigate conformational flexibility of the azepane ring at variable temperatures to explain splitting patterns .

- Isotopic Labeling : Use - or -labeled precursors to trace unexpected peaks in complex mixtures .

Q. How does the azepane ring conformation influence the reactivity of 1-Benzyl-2-oxoazepane-3-carboxylic acid in nucleophilic reactions?

- Methodological Answer :

- Ring Strain Analysis : Semi-empirical methods (e.g., AM1) predict higher reactivity in boat conformations due to increased strain at the carbonyl carbon .

- Steric Effects : Substituents at C3 (carboxylic acid) hinder nucleophilic attack; MD simulations can model steric accessibility .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 mechanisms, enhancing reactivity .

Q. What computational modeling approaches are suitable for predicting the stability of 1-Benzyl-2-oxoazepane-3-carboxylic acid under varying pH conditions?

- Methodological Answer :

- pKa Prediction : Use COSMO-RS or DFT-based tools (e.g., Gaussian) to calculate acid dissociation constants for the carboxylic acid group (expected pKa ~4.5) .

- Hydrolysis Pathways : Molecular dynamics (MD) simulations in explicit solvent models (e.g., water) can identify pH-dependent degradation mechanisms (e.g., lactam ring-opening) .

Notes for Methodological Rigor

- Data Reproducibility : Replicate spectral analyses across multiple instruments (e.g., Bruker vs. Jeol NMR) to rule out equipment-specific artifacts .

- Contradiction Management : If synthetic yields vary, conduct kinetic studies (e.g., in situ IR monitoring) to identify rate-limiting steps .

- Safety Compliance : Regularly review updates to GHS guidelines (e.g., P201-P210 codes) for handling reactive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.